

Xiliertinib: A Technical Overview of a Potent EGFR Inhibitor

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Compound of Interest

Compound Name: *Theliatinib*

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Introduction

Xiliertinib, also known as **Theliatinib** and designated as HMPL-309, is a potent, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Developed by Hutchison MediPharma, this small molecule was investigated for its potential antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4] Although its clinical development has been discontinued, the preclinical data and mechanism of action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase inhibitor design. This document provides a technical guide to the molecular structure, chemical properties, and biological activity of Xiliertinib.

Molecular Structure and Chemical Properties

Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline substituent, and a pyrrolopyrrole carboxamide moiety.

Chemical Identifiers

Identifier	Value
IUPAC Name	(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide[1]
Synonyms	Theliatinib, HMPL-309[1]
CAS Number	1353644-70-8[1]
Molecular Formula	C ₂₅ H ₂₆ N ₆ O ₂ [1][6]
InChIKey	FSXCKIBROURMFT-VGSWGCGISA-N[1]
SMILES	CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC[1]

Physicochemical Properties

Property	Value	Source
Molecular Weight	442.5 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	442.21172409 Da	PubChem (Computed)[1]
XLogP3	3.1	PubChem (Computed)[1]
Polar Surface Area	82.6 Å ²	PubChem (Computed)[1]
Rotatable Bond Count	4	PubChem (Computed)

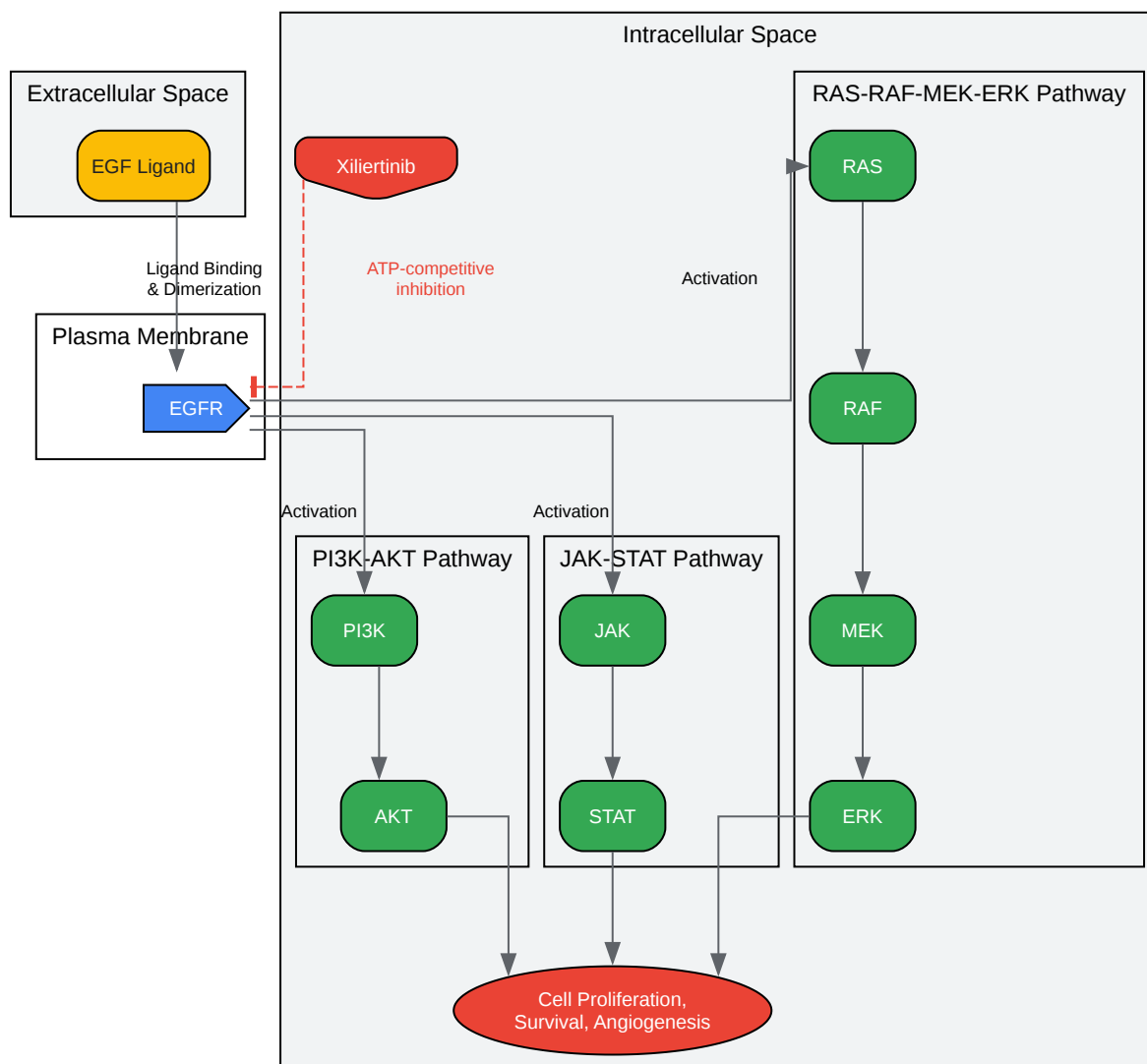
Mechanism of Action and Biological Activity

Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]

Preclinical studies have demonstrated that Xilertinib exhibits strong affinity for wild-type EGFR, with a reported K_i value of 0.05 nM.[2] It has also shown potent inhibitory activity against both wild-type EGFR and the EGFR T790M/L858R mutant, with IC_{50} values of 3 nM and 22 nM, respectively.[2] Notably, Xilertinib was found to be five to ten times more potent than Tarceva (erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]

EGFR Signaling Pathway Inhibition by Xilertinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Xilertinib.



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Caption: EGFR signaling pathway and inhibition by Xiliertinib.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

This protocol is adapted from information provided for **Theliatinib** (HMPL-309) by Selleck Chemicals.^[2]

Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR phosphorylation in a cellular context.

Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.

Materials:

- A431 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Xiliertinib (or test compound)
- Gefitinib and Erlotinib (as controls)
- DMSO (Dimethyl sulfoxide)
- CCK-8 (Cell Counting Kit-8) solution
- 96-well cell culture plates
- Microplate reader

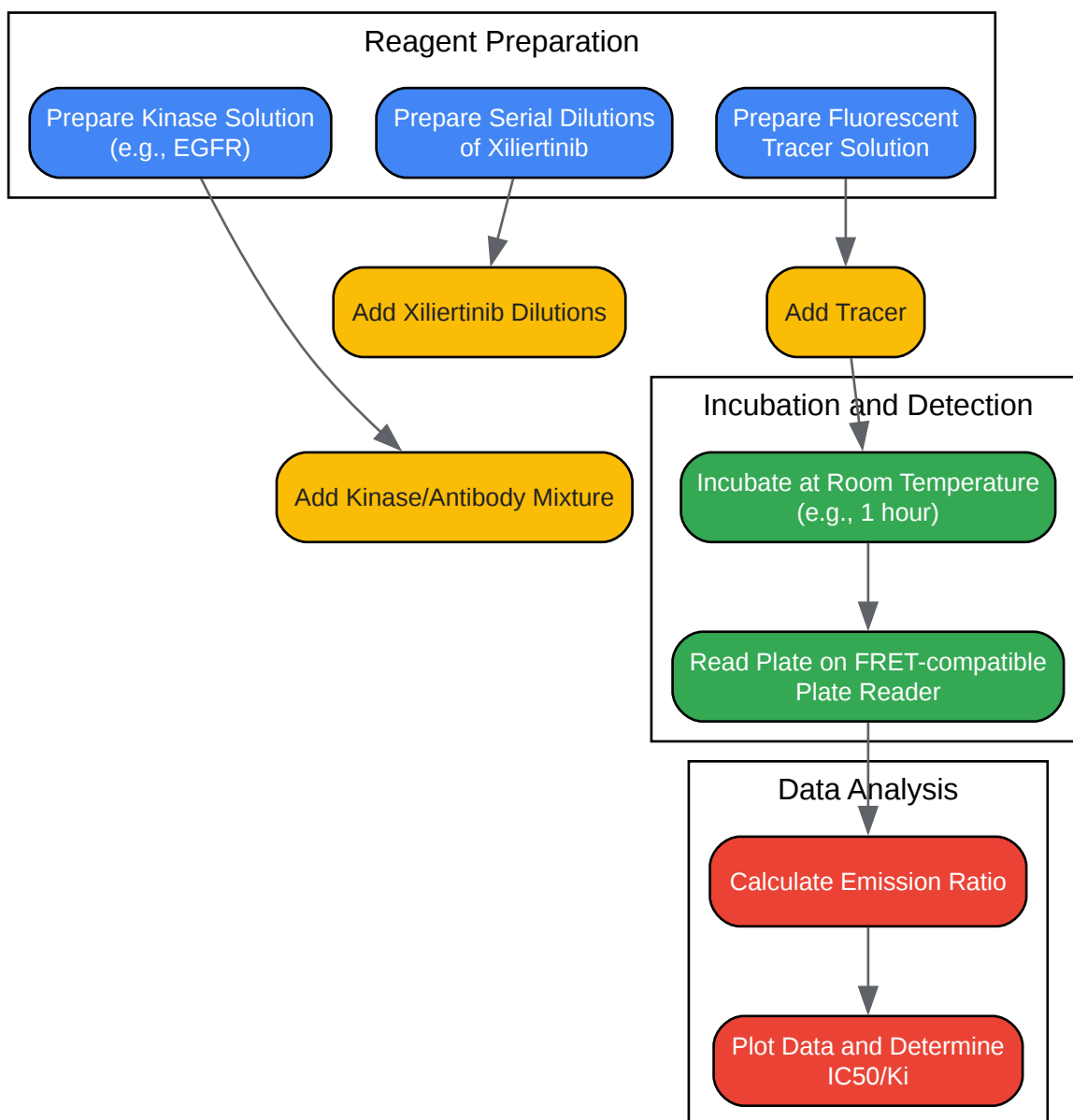
Procedure:

- Cell Seeding:
 - Culture A431 cells in DMEM supplemented with 10% FBS.
 - Seed 1×10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

- Compound Treatment:
 - Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested concentration range is from 10 μ M to 0.005 μ M using a 3-fold gradient dilution.
 - The final DMSO concentration in each well should be maintained at 0.5%.
 - Add 10 μ L of the diluted compounds to the respective wells.
- Incubation:
 - Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - After the 48-hour incubation, add 10 μ L of CCK-8 solution to each well.
 - Incubate the plates for an additional 1 hour.
 - Measure the optical density (OD) at 450 nm using a microplate reader to determine cell survival.
- Data Analysis:
 - Calculate the percentage of cell survival relative to the DMSO-treated control cells.
 - Plot the percentage of cell survival against the compound concentration to determine the IC₅₀ value for EGFR phosphorylation inhibition.

Experimental Workflow for Kinase Binding Assay

The following diagram outlines a general workflow for a kinase binding assay, which would be applicable for assessing the binding of Xiliertinib to EGFR.



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Caption: General workflow for a kinase binding assay.

Conclusion

Xilertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action. Although no longer in active clinical development, the available data on its molecular characteristics, biological activity, and associated experimental protocols serve as a valuable resource for the scientific community. The information presented in this technical guide

provides a foundation for further research into the development of next-generation EGFR inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.

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